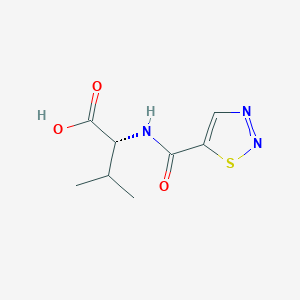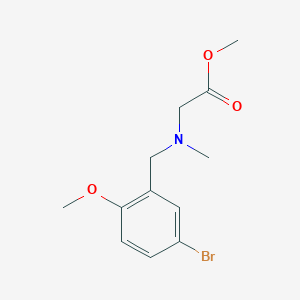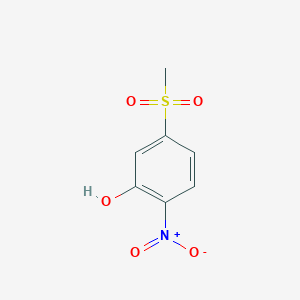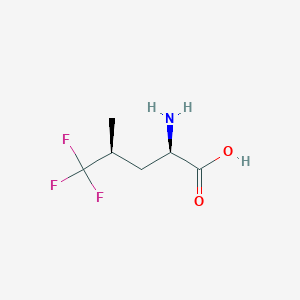![molecular formula C34H29P B14908611 Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenyl and butenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with a butenyl derivative in the presence of a palladium catalyst.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The butenyl group can be reduced to form saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The biphenyl and butenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A simpler phosphane compound with three phenyl groups.
Biphenylphosphane: A phosphane compound with a biphenyl structure but without the butenyl group.
Phenylbutenylphosphane: A phosphane compound with a butenyl group but lacking the biphenyl structure.
Uniqueness
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a biphenyl core, a butenyl group, and a phosphane group. This unique structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C34H29P |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
diphenyl-[2-[2-(4-phenylbut-1-en-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H29P/c1-27(25-26-28-15-5-2-6-16-28)31-21-11-12-22-32(31)33-23-13-14-24-34(33)35(29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24H,1,25-26H2 |
Clave InChI |
QSGBFBRTCSMRGG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)

![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)







